molecular formula C8H15NO3 B15374823 Methyl 3-ethylmorpholine-3-carboxylate

Methyl 3-ethylmorpholine-3-carboxylate

Cat. No.: B15374823
M. Wt: 173.21 g/mol
InChI Key: DCZXCIQBNFFBOE-UHFFFAOYSA-N
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Description

Methyl 3-ethylmorpholine-3-carboxylate is a morpholine-derived ester featuring a methyl ester group and an ethyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and ability to modulate solubility and bioavailability.

Properties

IUPAC Name

methyl 3-ethylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-8(7(10)11-2)6-12-5-4-9-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZXCIQBNFFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-ethylmorpholine-3-carboxylate with four structurally related morpholine carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
This compound* C₈H₁₅NO₃ 173.21 (calculated) 3-ethyl, 3-methyl ester Likely higher lipophilicity than methyl-substituted analogs due to ethyl group Inferred
Methyl 3-methylmorpholine-3-carboxylate hydrochloride C₇H₁₄ClNO₃ 195.65 (calculated) 3-methyl, 3-methyl ester (HCl salt) Water-soluble salt form; limited hazard data
(R)-Methyl morpholine-3-carboxylate C₆H₁₁NO₃ 145.16 3-methyl ester (R-configuration) Chiral pool reagent; used in stereoselective synthesis
(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate C₉H₁₅NO₃ 185.22 3-methyl ester, 5-allyl Allyl group enables further functionalization (e.g., cycloadditions)

*Note: Data for this compound are inferred due to lack of direct evidence.

Key Observations:

Substituent Effects :

  • The ethyl group in this compound increases steric bulk and lipophilicity compared to the methyl-substituted analog . This may enhance membrane permeability in pharmaceutical contexts.
  • The allyl group in (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate introduces reactivity for click chemistry or polymerization .
  • Chirality : (R)-Methyl morpholine-3-carboxylate and (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate highlight the importance of stereochemistry in biological activity and synthetic utility .

Salt vs. Free Base :

  • Methyl 3-methylmorpholine-3-carboxylate hydrochloride’s salt form improves aqueous solubility, critical for formulation, but its safety profile remains understudied .

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